molecular formula C13H13N3O B14475206 N-Methyl-N-phenyl-N'-pyridin-2-ylurea CAS No. 71344-20-2

N-Methyl-N-phenyl-N'-pyridin-2-ylurea

Cat. No.: B14475206
CAS No.: 71344-20-2
M. Wt: 227.26 g/mol
InChI Key: XDCOPPSMYKEGEM-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-N'-pyridin-2-ylurea is a chemical compound of interest in modern medicinal chemistry and drug discovery research. As a urea derivative, its molecular structure is characterized by conformational preferences that allow it to form multiple stable hydrogen bonds with biological targets, a key property for modulating protein-ligand interactions . The incorporation of both phenyl and pyridinyl rings, alongside the N-methyl group, influences the compound's overall hydrophobicity, hydrogen bonding capacity, and three-dimensional conformation, which can be critical for optimizing potency and selectivity in hit-to-lead campaigns . Urea derivatives, particularly those featuring a pyridin-2-yl moiety, have been identified as promising scaffolds in inhibitor development. Recent research highlights that such compounds can exhibit potent inhibitory activity against kinase targets such as Apoptosis signal-regulating kinase 1 (ASK1), demonstrating their value in probing stress-responsive signaling pathways . Researchers can leverage this compound as a key intermediate or a structural template in projects aimed at developing therapeutics for areas including oncology, metabolic disease, and inflammation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets and handle this material according to laboratory safety protocols.

Properties

CAS No.

71344-20-2

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-methyl-1-phenyl-3-pyridin-2-ylurea

InChI

InChI=1S/C13H13N3O/c1-16(11-7-3-2-4-8-11)13(17)15-12-9-5-6-10-14-12/h2-10H,1H3,(H,14,15,17)

InChI Key

XDCOPPSMYKEGEM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenyl-N’-pyridin-2-ylurea typically involves the reaction of N-methyl-N-phenylurea with 2-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-phenyl-N’-pyridin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-N-phenyl-N’-pyridin-2-ylurea has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-N-phenyl-N'-pyridin-2-ylurea with structurally analogous urea derivatives, focusing on substituents, applications, biological activity, and toxicity:

Compound Name Structure Applications Biological Activity/Properties Toxicity/Safety References
This compound Methyl (N), phenyl (N), pyridin-2-yl (N') Research compound (potential kinase inhibitor) Hypothesized kinase inhibition based on pyridinyl-urea scaffold similarity to Cdk4 inhibitors. No direct toxicity data; structurally related metabolites show variable bioactivity.
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (Forchlorfenuron) Chloro-substituted pyridinyl (N), phenyl (N') Plant growth regulator (agriculture) Promotes cell division in plants; used to enhance fruit size. Moderate toxicity (oral LD₅₀ in rats: 2458 mg/kg); regulated for agricultural use.
N-(9-Oxo-9H-fluoren-4-yl)-N'-pyridin-2-ylurea Fluorenyl (N), pyridin-2-yl (N') Cdk4 inhibitor (anticancer research) IC₅₀ = 0.10 µM against Cdk4; demonstrates scaffold utility in kinase targeting. Not reported; preclinical research stage.
N-(6-Methoxypyridin-3-yl)-N'-thiophen-2-ylurea Methoxypyridinyl (N), thiophenyl (N') Research compound Unknown; structural features suggest potential kinase or enzyme modulation. No toxicity data available.
N-Methyl-N-phenyl-N’-(3-methoxyphenyl)-urea Methyl (N), phenyl (N), 3-methoxyphenyl (N') Fermentation metabolite Accumulates in microbial cells during lycopene production; metabolic byproduct of imidazole pathways. Low toxicity inferred; no direct hazard reports.
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea Chloro-trifluoromethylpyridinyl (N), sulfanylphenyl (N'), phenyl (N') Agrochemical candidate High hydrophobicity (XlogP = 5.3); likely designed for pest control via membrane interaction. Not reported; structural complexity suggests potential bioaccumulation risks.

Key Structural and Functional Insights:

Substituent Effects: Pyridinyl Groups: The pyridin-2-yl moiety in this compound and Forchlorfenuron enhances binding to enzymatic pockets (e.g., kinases or plant hormone receptors) via π-π stacking and hydrogen bonding . Methoxy Groups: Methoxy-substituted derivatives (e.g., N-(6-methoxypyridin-3-yl)-N'-thiophen-2-ylurea) may alter solubility and metabolic stability .

Biological Activity :

  • Kinase inhibition is a common theme among pyridinyl-urea derivatives. Forchlorfenuron’s agricultural use contrasts with the anticancer focus of Cdk4 inhibitors, highlighting scaffold versatility .
  • Metabolites like N-Methyl-N-phenyl-N’-(3-methoxyphenyl)-urea accumulate in fermentation processes, suggesting a need for metabolic pathway engineering to mitigate unintended byproducts .

Toxicity and Safety :

  • Forchlorfenuron has well-documented safety profiles for agricultural use, while research compounds often lack comprehensive toxicity data .
  • Substituents like trifluoromethyl groups () may pose bioaccumulation risks due to high hydrophobicity .

Industrial and Research Applications :

  • Agricultural: Forchlorfenuron’s role in fruit enlargement exemplifies urea derivatives’ agrochemical utility .
  • Pharmaceutical: Pyridinyl-urea scaffolds are prioritized in kinase inhibitor development due to their drug-like properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-N-phenyl-N'-pyridin-2-ylurea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting methylamine with substituted phenyl isocyanate derivatives under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C yields the urea backbone. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize by-products like N,N-disubstituted ureas. Characterization via FT-IR and 1^1H NMR can confirm the absence of unreacted amines or isocyanates .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to verify the structure of this compound?

  • Methodology :

  • FT-IR : Look for urea C=O stretching vibrations near 1640–1680 cm1^{-1} and N-H stretches (if present) around 3200–3400 cm1^{-1}.
  • 1^1H NMR : The methyl group (N-CH3_3) appears as a singlet at ~3.0 ppm. Aromatic protons from the phenyl and pyridinyl groups resonate between 6.8–8.5 ppm, with splitting patterns reflecting substitution positions.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

  • Methodology : Challenges include solubility issues in polar solvents and co-elution of by-products. Recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring via TLC (Rf ~0.4–0.6 in 1:1 hexane:EtOAc) ensures separation efficiency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the phenyl and pyridinyl rings can indicate conjugation effects. Refinement against high-resolution data (e.g., R-factor < 5%) ensures accuracy. SHELX programs are robust for small-molecule refinement .

Q. What computational methods are suitable for studying the electronic properties or ligand-receptor interactions of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can model interactions with biological targets, such as enzymes, using PyMOL for visualization .

Q. How should researchers address contradictory data between theoretical predictions and experimental results (e.g., spectral vs. computational bond lengths)?

  • Methodology : Cross-validate using multiple techniques. For instance, discrepancies in C=O bond lengths (DFT vs. SCXRD) may arise from crystal packing effects. Re-optimize computational models with solvent corrections (e.g., PCM) or compare with solid-state NMR data. Statistical tools like RMSE quantify deviations .

Q. What strategies improve the reproducibility of biological assays involving this compound?

  • Methodology : Standardize solvent (DMSO stock solutions ≤1% v/v in cell media), control batch-to-batch variability via HPLC purity checks (>98%), and use positive controls (e.g., known kinase inhibitors for enzyme assays). Dose-response curves (IC50_{50}/EC50_{50}) should be triplicated to assess statistical significance .

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